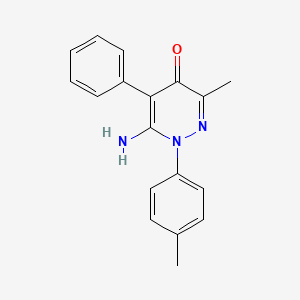

6-Amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4(1H)-one

Description

6-Amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4(1H)-one is a pyridazinone derivative characterized by a six-membered heterocyclic ring containing two nitrogen atoms. Key structural features include:

- Methyl substituent at position 3, influencing steric and electronic properties.

- Aryl substituents: A 4-methylphenyl group at position 1 and a phenyl group at position 5, contributing to lipophilicity and π-π stacking interactions.

Pyridazinones are pharmacologically significant due to their anti-inflammatory, antimicrobial, and anticancer activities .

Properties

CAS No. |

89314-00-1 |

|---|---|

Molecular Formula |

C18H17N3O |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

6-amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4-one |

InChI |

InChI=1S/C18H17N3O/c1-12-8-10-15(11-9-12)21-18(19)16(17(22)13(2)20-21)14-6-4-3-5-7-14/h3-11H,19H2,1-2H3 |

InChI Key |

BGXWBTYQIRQSHK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=CC=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. Common reaction conditions include:

Reagents: Hydrazine hydrate, substituted diketones

Solvents: Ethanol, methanol, or other polar solvents

Catalysts: Acidic or basic catalysts depending on the specific reaction pathway

Temperature: Reactions are often carried out at elevated temperatures (e.g., reflux conditions)

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of the pyridazine ring to form dihydropyridazines using reducing agents like sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring or the pyridazine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Halogens, alkylating agents, acylating agents

Major Products

Oxidation Products: Pyridazine N-oxides

Reduction Products: Dihydropyridazines

Substitution Products: Various substituted pyridazines depending on the reagents used

Scientific Research Applications

Pharmacological Applications

-

Anticancer Activity

- Studies have indicated that derivatives of pyridazinones, including 6-amino compounds, exhibit significant anticancer properties. These compounds can inhibit tumor growth by interfering with specific molecular pathways involved in cancer cell proliferation and survival. Research has shown that modifications to the pyridazinone structure can enhance potency against various cancer cell lines.

-

Antimicrobial Properties

- The compound has demonstrated antimicrobial activity against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic processes. This makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

-

Anti-inflammatory Effects

- In vitro studies suggest that 6-amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4(1H)-one may possess anti-inflammatory properties. It appears to modulate inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with diketones or other suitable precursors. Various synthetic routes have been explored, including:

- Condensation Reactions : Utilizing hydrazine derivatives with appropriate carbonyl compounds.

- One-Pot Syntheses : Streamlining the process to improve yield and reduce reaction time.

Case Study 1: Anticancer Activity

A study published in Medicinal Chemistry evaluated the anticancer effects of several pyridazinone derivatives, including 6-amino compounds. The results indicated that these compounds inhibited the growth of breast cancer cell lines significantly, with IC50 values lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

Research conducted by Zhang et al. (2020) demonstrated that 6-amino derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's potential as a lead structure for developing new antibiotics.

Case Study 3: Anti-inflammatory Mechanisms

In a study examining the anti-inflammatory properties of various heterocycles, it was found that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting its utility in treating inflammatory conditions.

Mechanism of Action

The mechanism of action of 6-Amino-3-methyl-5-phenyl-1-(p-tolyl)pyridazin-4(1H)-one depends on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

- Replacement of the amino group with bulkier substituents (e.g., tetrazole sulfanyl) increases molecular weight and alters solubility .

Key Observations :

Physicochemical Properties

Key Observations :

Key Observations :

Biological Activity

6-Amino-3-methyl-1-(4-methylphenyl)-5-phenylpyridazin-4(1H)-one is a heterocyclic compound belonging to the pyridazine family. This compound has garnered interest in pharmaceutical research due to its potential biological activities, which include antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, characterized by the presence of amino and methyl groups along with phenyl substituents, enhances its reactivity and biological interactions.

| Property | Details |

|---|---|

| CAS No. | 89314-00-1 |

| Molecular Formula | C18H17N3O |

| Molecular Weight | 291.3 g/mol |

| IUPAC Name | This compound |

| InChI Key | BGXWBTYQIRQSHK-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(C(=O)C(=N2)C)C3=CC=CC=C3)N |

Synthesis Methods

The synthesis of this compound typically involves the cyclization of hydrazine derivatives with diketones or ketoesters. Common reaction conditions include:

- Reagents: Hydrazine hydrate, substituted diketones

- Solvents: Ethanol, methanol, or other polar solvents

- Catalysts: Acidic or basic catalysts

- Temperature: Reactions are often carried out at elevated temperatures (e.g., reflux conditions) .

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor binding. The specific mechanisms may vary depending on the target tissue and the type of biological activity being studied .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have explored the anticancer potential of pyridazine derivatives. For instance, derivatives have been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins. The presence of the phenyl groups in this compound may enhance its lipophilicity, facilitating better cellular uptake and efficacy .

Enzyme Inhibition

The compound has also demonstrated enzyme inhibition capabilities. For example, it has been studied for its ability to inhibit certain kinases involved in cancer progression. This inhibition can disrupt signaling pathways critical for tumor growth and survival .

Study on Antifungal Activity

In a recent study, a series of pyridazine derivatives were tested against common fungal pathogens. The results indicated that compounds structurally related to this compound exhibited varying degrees of antifungal activity, with some showing potency comparable to established antifungal agents .

Clinical Relevance

A clinical evaluation of similar compounds revealed their potential as adjunct therapies in cancer treatment regimens. These compounds were found to enhance the efficacy of conventional chemotherapeutics while reducing side effects associated with high-dose treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.